Coq7-IN-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

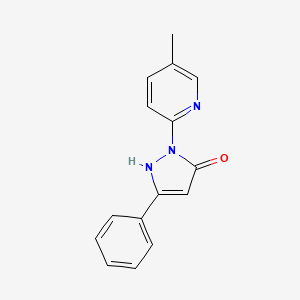

Molecular Formula |

C15H13N3O |

|---|---|

Molecular Weight |

251.28 g/mol |

IUPAC Name |

2-(5-methyl-2-pyridinyl)-5-phenyl-1H-pyrazol-3-one |

InChI |

InChI=1S/C15H13N3O/c1-11-7-8-14(16-10-11)18-15(19)9-13(17-18)12-5-3-2-4-6-12/h2-10,17H,1H3 |

InChI Key |

SKJOGGJAXXEJKE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(C=C1)N2C(=O)C=C(N2)C3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: The Mechanism of Action of Coq7-IN-2

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Coq7-IN-2 is a small molecule inhibitor of Coenzyme Q7 (COQ7), a critical enzyme in the biosynthesis of Coenzyme Q10 (CoQ10), also known as ubiquinone.[1][2][3] COQ7 is a mitochondrial hydroxylase that catalyzes the penultimate step in this pathway.[4][5] By inhibiting COQ7, this compound disrupts the normal production of CoQ10, leading to the accumulation of the precursor molecule, demethoxyubiquinone (DMQ10), and a subsequent reduction in CoQ10 levels.[1][6] This targeted inhibition of the CoQ10 biosynthetic pathway makes this compound a valuable tool for studying the roles of COQ7 and CoQ10 in cellular metabolism, mitochondrial function, and disease states.

Mechanism of Action

The primary mechanism of action of this compound is the direct inhibition of the COQ7 enzyme.

The Coenzyme Q Biosynthesis Pathway

Coenzyme Q is an essential lipid-soluble antioxidant and a vital component of the mitochondrial electron transport chain, where it shuttles electrons from complexes I and II to complex III.[7][8] Its biosynthesis is a multi-step process occurring in the inner mitochondrial membrane, involving a series of enzymes encoded by the COQ genes.[9][10]

COQ7 is a di-iron carboxylate hydroxylase responsible for the penultimate step in this pathway: the hydroxylation of demethoxyubiquinone (DMQ), the direct precursor to CoQ.[5][6][11][12] this compound specifically targets and inhibits this hydroxylation step. This leads to two key biochemical consequences:

-

Accumulation of DMQ10: The substrate of COQ7, DMQ10, can no longer be efficiently converted and therefore accumulates within the cell.[1][12]

-

Depletion of CoQ10 (UQ10): The final product of the pathway, ubiquinone, is depleted due to the enzymatic block.[1]

The inhibition of this pathway disrupts mitochondrial respiration and other CoQ10-dependent cellular functions.[6]

Quantitative Data

The inhibitory activity of this compound has been quantified by measuring its effect on the levels of the COQ7 substrate (DMQ10) and the final product (UQ10).

| Parameter | Value | Cell Line | Description | Reference |

| IC50 (DMQ10 Accumulation) | 7.3 µM | - | Concentration for 50% maximal accumulation of DMQ10. | [1] |

| IC50 (UQ10 Accumulation) | 15.4 µM | - | Concentration for 50% maximal accumulation of UQ10. | [1] |

| DMQ10 Accumulation | 8.7% | PANC-1 | Percentage of total quinones as DMQ10 after treatment. | [1] |

| DMQ10 Accumulation | 14.0% | PC3 | Percentage of total quinones as DMQ10 after treatment. | [1] |

Experimental Protocols

The following protocols are standard methodologies for assessing the activity of COQ7 inhibitors like this compound.

Cell Culture and Treatment

-

Cell Maintenance: Human cell lines (e.g., fibroblasts, PANC-1, PC3) are maintained in Dulbecco's Modified Eagle Medium (DMEM).[13]

-

Media Supplementation: The medium is supplemented with 10% Fetal Bovine Serum (FBS), 1x GlutaMAX, and 1% Penicillin-Streptomycin solution.[13]

-

Incubation: Cells are cultured at 37°C in a humidified atmosphere with 5% CO2.[13]

-

Inhibitor Treatment: For experiments, cells are seeded and allowed to adhere. This compound is then added to the culture medium at various concentrations and incubated for a specified period (e.g., 24-72 hours) before harvesting for analysis.

Quinone Extraction and Analysis by HPLC

This protocol is used to measure the intracellular levels of DMQ10 and CoQ10.

-

Cell Lysis: Harvested cells are lysed in RIPA buffer (20 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM EDTA, 1% NP-40, 0.5% deoxycholate).[12]

-

Protein Quantification: The protein concentration of the lysate is determined using a BCA assay for normalization.[12]

-

Liquid-Liquid Extraction: An aliquot of the lysate is mixed with an ethanol/hexane solution (e.g., 5:2 v/v) and vortexed vigorously for 2 minutes to extract the quinones.[12]

-

Phase Separation: The mixture is centrifuged to separate the aqueous and organic phases.

-

Sample Preparation: The upper organic (hexane) layer containing the quinones is transferred to a new tube and dried under vacuum (e.g., using a SpeedVac concentrator).[13]

-

HPLC Analysis: The dried residue is reconstituted in a suitable mobile phase (e.g., 70% methanol, 30% ethanol). The sample is injected into a High-Performance Liquid Chromatography (HPLC) system equipped with a reverse-phase C18 column.[12]

-

Detection: Quinones are detected via a UV detector set at 275 nm. The retention times of CoQ10 and DMQ10 are determined using pure standards, and the peak areas are used for quantification.[12]

Western Blot Analysis

This protocol is used to assess the levels of COQ7 and other related proteins to ensure the inhibitor does not cause protein degradation.

-

Protein Extraction: Cells are lysed as described above (4.2.1), and protein concentration is determined (4.2.2).

-

SDS-PAGE: Equal amounts of protein (e.g., 20-50 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is blocked with a solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for the target protein (e.g., anti-COQ7). A loading control antibody (e.g., anti-Porin/VDAC) is also used to ensure equal protein loading.[10]

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensity is quantified using densitometry software.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. tebubio.com [tebubio.com]

- 4. The CoQ biosynthetic di-iron carboxylate hydroxylase COQ7 is inhibited by in vivo metalation with manganese but remains functional by metalation with cobalt - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Biallelic variants in COQ7 cause distal hereditary motor neuropathy with upper motor neuron signs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rescue of primary ubiquinone deficiency due to a novel COQ7 defect using 2,4–dihydroxybensoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. google.com [google.com]

- 9. mdpi.com [mdpi.com]

- 10. Pathogenicity of two COQ7 mutations and responses to 2,4‐dihydroxybenzoate bypass treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. portlandpress.com [portlandpress.com]

- 12. A novel COQ7 mutation causing primarily neuromuscular pathology and its treatment options - PMC [pmc.ncbi.nlm.nih.gov]

- 13. neurology.org [neurology.org]

Coq7-IN-2 as a COQ7 Inhibitor: An In-depth Technical Guide for Mitochondrial Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Coq7-IN-2 and related compounds as potent and specific inhibitors of Coenzyme Q7 (COQ7), a critical enzyme in the mitochondrial coenzyme Q (CoQ) biosynthesis pathway. This document details the mechanism of action, quantitative data from cellular studies, experimental protocols for use in mitochondrial research, and visualizations of relevant pathways and workflows.

Introduction to COQ7 and its Inhibition

Coenzyme Q (ubiquinone) is a vital lipid-soluble antioxidant and an essential electron carrier in the mitochondrial electron transport chain (ETC).[1] Its biosynthesis is a multi-step process involving a suite of "COQ" proteins. COQ7, a mitochondrial hydroxylase, catalyzes the penultimate step in this pathway: the hydroxylation of demethoxyubiquinone (DMQ) to 5-hydroxy-ubiquinone.[2][3] Inhibition of COQ7 leads to a depletion of the final CoQ product and an accumulation of the DMQ substrate, thereby impairing mitochondrial respiration and ATP production.[4][5] This makes COQ7 a compelling target for studying mitochondrial dysfunction and for the development of novel therapeutics.

Small molecule inhibitors of COQ7, such as Coq7-IN-1, serve as valuable research tools to probe the intricacies of CoQ homeostasis and its role in cellular metabolism and disease.[6][7]

Coq7-IN-1: A Potent Human COQ7 Inhibitor

While the specific nomenclature "this compound" is not prevalent in the reviewed literature, a highly potent and specific inhibitor designated Coq7-IN-1 has been identified and characterized. It is plausible that "this compound" is a related analogue or an internal designation. This guide will focus on the publicly available data for Coq7-IN-1 as a representative COQ7 inhibitor.

Coq7-IN-1 is a pyrazole derivative that effectively interferes with ubiquinone (UQ) synthesis.[6][7] Cellular studies have shown that it leads to the expected biochemical phenotype of COQ7 inhibition: a decrease in CoQ10 levels and a corresponding accumulation of its precursor, DMQ10.[6]

Mechanism of Action

Coq7-IN-1 acts by directly inhibiting the enzymatic activity of COQ7. This blocks the conversion of DMQ to the downstream intermediate, leading to a bottleneck in the CoQ biosynthesis pathway. The accumulation of DMQ and depletion of CoQ disrupts the flow of electrons in the ETC, primarily impacting the function of Complex I and Complex II, which rely on CoQ as an electron shuttle to Complex III.

dot

Caption: Mechanism of COQ7 Inhibition by this compound.

Quantitative Data

The following tables summarize the available quantitative data for Coq7-IN-1 from cell-based assays.

Table 1: Cellular Growth Inhibition

| Cell Line | GI50 (µM) | Treatment Duration |

| WI-38 | 19.0 | 4 days |

| C3A | 9.0 ± 1.1 | 4 days |

| Data from MedchemExpress product information for COQ7-IN-1.[6] |

Table 2: Effect on Quinone Levels in HeLa Cells

| Treatment | DMQ10 (ng/well) | UQ10 (ng/well) | DMQ10 Content (%) |

| Coq7-IN-1 (10 µM) | 13.2 | 12.2 | 52.0 |

| Cells were treated for 2 days. Data from MedchemExpress product information for COQ7-IN-1.[6] |

Experimental Protocols

Detailed experimental protocols are crucial for the successful application of COQ7 inhibitors in mitochondrial studies. The following are generalized protocols based on standard methodologies in the field. For specific parameters related to Coq7-IN-1, it is highly recommended to consult the primary literature by Tsuganezawa et al. (2020).

Cell Culture and Treatment with Coq7-IN-1

Objective: To induce COQ7 inhibition in a cellular model.

Materials:

-

Cell line of interest (e.g., HeLa, HepG2, primary fibroblasts)

-

Complete cell culture medium

-

Coq7-IN-1 (stock solution in DMSO)

-

Cell culture plates/flasks

Protocol:

-

Seed cells at an appropriate density in culture plates or flasks and allow them to adhere overnight.

-

Prepare working solutions of Coq7-IN-1 by diluting the DMSO stock in a complete culture medium to the desired final concentrations. It is advisable to perform a dose-response curve to determine the optimal concentration for the specific cell line and experimental endpoint.

-

Remove the existing medium from the cells and replace it with the medium containing Coq7-IN-1 or vehicle control (medium with the same concentration of DMSO).

-

Incubate the cells for the desired period (e.g., 24-72 hours), depending on the experimental goals.

-

Proceed with downstream assays, such as quinone analysis, mitochondrial respiration measurement, or cell viability assays.

Quantification of CoQ10 and DMQ10 by HPLC

Objective: To measure the levels of coenzyme Q10 and its precursor DMQ10 in cell lysates.

Materials:

-

Cell scraper

-

Phosphate-buffered saline (PBS)

-

RIPA buffer or similar lysis buffer

-

Ethanol and Hexane

-

HPLC system with a UV or electrochemical detector

-

Reversed-phase C18 column

-

CoQ10 and DMQ10 standards

Protocol:

-

After treatment with Coq7-IN-1, wash the cells with ice-cold PBS.

-

Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).[3]

-

Determine the protein concentration of the lysate for normalization.

-

Extract the quinones from the lysate by adding a mixture of ethanol and hexane (e.g., 5:2 v/v) and vortexing vigorously.[3]

-

Centrifuge to separate the phases and collect the upper organic layer containing the quinones.

-

Evaporate the hexane under a stream of nitrogen or using a SpeedVac.

-

Reconstitute the dried extract in an appropriate solvent (e.g., a mixture of methanol and ethanol).[3]

-

Inject the sample into the HPLC system.

-

Separate the quinones using a C18 column with a mobile phase such as 70% methanol and 30% ethanol at a constant flow rate.[3]

-

Detect the quinones at a wavelength of 275 nm.[3]

-

Quantify the peaks by comparing their area to a standard curve generated with known concentrations of CoQ10 and DMQ10.

dot

Caption: Workflow for HPLC-based quinone analysis.

Measurement of Mitochondrial Respiration using Seahorse XF Analyzer

Objective: To assess the impact of COQ7 inhibition on mitochondrial function by measuring the oxygen consumption rate (OCR).

Materials:

-

Seahorse XF Analyzer

-

Seahorse XF cell culture microplates

-

Seahorse XF Calibrant

-

Seahorse XF Assay Medium

-

Mitochondrial stress test kit (containing oligomycin, FCCP, and rotenone/antimycin A)

-

Cells treated with Coq7-IN-1

Protocol:

-

Seed cells in a Seahorse XF cell culture microplate and treat with Coq7-IN-1 as described in section 4.1.

-

On the day of the assay, hydrate the sensor cartridge with Seahorse XF Calibrant in a non-CO2 incubator at 37°C for at least one hour.

-

Replace the culture medium in the cell plate with pre-warmed Seahorse XF assay medium supplemented with substrates such as glucose, pyruvate, and glutamine.

-

Incubate the cell plate in a non-CO2 incubator at 37°C for one hour to allow the cells to equilibrate.

-

Load the injection ports of the hydrated sensor cartridge with the mitochondrial stress test compounds (oligomycin, FCCP, and rotenone/antimycin A) at optimized concentrations.

-

Calibrate the Seahorse XF Analyzer with the calibrant-hydrated sensor cartridge.

-

Replace the calibrant plate with the cell plate and initiate the assay.

-

The instrument will measure the basal OCR, followed by sequential injections of the mitochondrial inhibitors to determine key parameters of mitochondrial function:

-

Oligomycin (Complex V inhibitor): Reveals ATP-linked respiration.

-

FCCP (uncoupler): Determines maximal respiration.

-

Rotenone (Complex I inhibitor) and Antimycin A (Complex III inhibitor): Shuts down mitochondrial respiration to measure non-mitochondrial oxygen consumption.

-

-

Analyze the data to determine the effects of Coq7-IN-1 on basal respiration, ATP production, maximal respiration, and spare respiratory capacity.

dot

Caption: Experimental workflow for the Seahorse XF Mito Stress Test.

Signaling Pathways and Logical Relationships

The primary pathway affected by this compound is the coenzyme Q biosynthesis pathway, leading to downstream effects on the mitochondrial electron transport chain.

dot

Caption: Logical flow of this compound's effect on mitochondrial function.

Conclusion

Coq7-IN-1 and related compounds are powerful tools for the study of mitochondrial biology. By specifically inhibiting COQ7, these molecules allow for the controlled investigation of the consequences of CoQ deficiency. The experimental protocols and data presented in this guide provide a foundation for researchers to effectively utilize these inhibitors in their studies of mitochondrial function, cellular metabolism, and the pathogenesis of diseases associated with mitochondrial dysfunction. For the most detailed and specific information, consultation of the primary research literature is strongly advised.

References

- 1. researchgate.net [researchgate.net]

- 2. Measurement of mitochondrial respiration in adherent cells by Seahorse XF96 Cell Mito Stress Test - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A novel COQ7 mutation causing primarily neuromuscular pathology and its treatment options - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Determination of Coenzyme Q10 Content in Raw Materials and Dietary Supplements by High-Performance Liquid Chromatography-UV: Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

The Role of Coq7-IN-2 in Ubiquinone Biosynthesis Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ubiquinone, also known as Coenzyme Q10 (CoQ10), is a vital lipid-soluble antioxidant and an essential component of the electron transport chain, crucial for cellular energy production. The biosynthesis of ubiquinone is a complex, multi-step process involving a suite of enzymes encoded by the COQ genes. Among these, Coq7 (5-demethoxyubiquinone hydroxylase) catalyzes a critical hydroxylation step. Dysregulation of the ubiquinone biosynthesis pathway is implicated in various pathological conditions, making the enzymes in this pathway attractive targets for therapeutic intervention and for the development of research tools to probe mitochondrial function. Coq7-IN-2 is a small molecule inhibitor of the Coq7 enzyme. This technical guide provides a comprehensive overview of the role of this compound in ubiquinone biosynthesis research, detailing its mechanism of action, experimental protocols for its use, and quantitative data regarding its activity.

Mechanism of Action of this compound

This compound acts as an inhibitor of the Coq7 enzyme, which is responsible for the hydroxylation of demethoxyubiquinone (DMQ), a precursor in the ubiquinone biosynthesis pathway. By inhibiting Coq7, this compound blocks the conversion of DMQ to its hydroxylated intermediate, leading to an accumulation of DMQ and a subsequent decrease in the levels of fully synthesized ubiquinone (UQ10). This targeted inhibition allows researchers to study the consequences of impaired ubiquinone biosynthesis in various cellular models. This compound is a pyrazole derivative, a class of compounds that has been shown to exhibit inhibitory activity against human Coq7.

Quantitative Data for Coq7 Inhibitors

The inhibitory activity of this compound and a related compound, Coq7-IN-1, has been characterized in various cell lines. The following tables summarize the available quantitative data.

| Inhibitor | Parameter | Value | Cell Line | Assay |

| This compound | IC50 (DMQ10 accumulation) | 7.3 µM | - | - |

| IC50 (UQ10 reduction) | 15.4 µM | - | - | |

| GI50 | > 12 µM | HeLa | CellTiter-Glo | |

| GI50 | > 12 µM | PANC-1 | CellTiter-Glo | |

| Coq7-IN-1 | GI50 | 19.0 µM | WI-38 | Cell Growth Assay |

| GI50 | 9.0 ± 1.1 µM | C3A | Cell Growth Assay |

Table 1: Potency and Growth Inhibition of Coq7 Inhibitors [1][2][3]

| Inhibitor | Concentration | Cell Line | DMQ10 Accumulation (% of total quinones) |

| This compound | - | PANC-1 | 8.7% |

| - | PC3 | 14.0% | |

| Coq7-IN-1 | 10 µM (2 days) | HeLa | 52.0% |

Table 2: Effect of Coq7 Inhibitors on DMQ10 Accumulation [1][2]

Experimental Protocols

Cell Viability Assay using CellTiter-Glo®

This protocol is used to assess the effect of this compound on cell proliferation and viability.

Materials:

-

This compound

-

Cell line of interest (e.g., HeLa, PANC-1)

-

Opaque-walled 96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

-

Luminometer

Procedure:

-

Seed cells in an opaque-walled 96-well plate at a desired density and culture overnight.

-

Treat cells with a serial dilution of this compound (e.g., 0-100 µM) and incubate for the desired period (e.g., 72 hours).

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

-

Add a volume of CellTiter-Glo® reagent to each well equal to the volume of cell culture medium.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the GI50 value from the dose-response curve.[4][5]

Quantification of Ubiquinone and Demethoxyubiquinone by HPLC

This protocol allows for the measurement of intracellular levels of UQ10 and DMQ10 to confirm the inhibitory effect of this compound.

Materials:

-

This compound treated and untreated cells

-

Internal standard (e.g., CoQ9)

-

Hexane

-

Ethanol

-

HPLC system with a C18 reverse-phase column and UV detector

Procedure:

-

Harvest and lyse the cells.

-

Add a known amount of internal standard to the cell lysate.

-

Extract the lipids from the lysate using a mixture of hexane and ethanol (e.g., 5:2 v/v).

-

Centrifuge to separate the phases and collect the upper organic phase.

-

Evaporate the organic solvent under a stream of nitrogen.

-

Reconstitute the lipid extract in the mobile phase.

-

Inject the sample onto a C18 reverse-phase column.

-

Elute the quinones using an isocratic mobile phase (e.g., a mixture of methanol and ethanol).

-

Detect the separated quinones using a UV detector at 275 nm.

-

Quantify the amounts of UQ10 and DMQ10 by comparing their peak areas to that of the internal standard and a standard curve.

Visualizations

Ubiquinone Biosynthesis Pathway and Inhibition by this compound

Caption: Inhibition of COQ7 by this compound in the ubiquinone biosynthesis pathway.

Experimental Workflow for Characterizing this compound

Caption: Workflow for characterizing the activity of this compound.

Conclusion

This compound serves as a valuable research tool for investigating the intricacies of ubiquinone biosynthesis and mitochondrial function. Its specific inhibition of Coq7 allows for the controlled induction of ubiquinone deficiency in cellular models, enabling detailed studies of the downstream consequences on cellular metabolism, signaling, and viability. The experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies. Further research into the selectivity and potential off-target effects of this compound will continue to refine its application as a precise chemical probe for dissecting the complexities of mitochondrial biology.

References

- 1. Elevated levels of mitochondrial CoQ10 induce ROS-mediated apoptosis in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of buffer components and carrier solvents on in vitro activity of recombinant human carboxylesterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure and functionality of a multimeric human COQ7:COQ9 complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Minimal mitochondrial respiration is required to prevent cell death by inhibition of mTOR signaling in CoQ-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A sensitive mass spectrometric assay for mitochondrial CoQ pool redox state in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Investigating Mitochondrial Stress with Coq7-IN-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Coq7-IN-2, a small molecule inhibitor of the mitochondrial enzyme Coenzyme Q7 (COQ7). By disrupting the coenzyme Q10 (CoQ10) biosynthesis pathway, this compound serves as a valuable tool for inducing and studying mitochondrial stress in a controlled manner. This document outlines the mechanism of action of this compound, presents its key quantitative data, provides detailed experimental protocols for its use, and visualizes the relevant biological pathways and experimental workflows.

Introduction to COQ7 and Mitochondrial Stress

COQ7 is a critical enzyme located in the inner mitochondrial membrane, where it catalyzes the penultimate step in the biosynthesis of CoQ10. CoQ10 is an essential lipid-soluble antioxidant and a vital component of the electron transport chain, responsible for transferring electrons from complexes I and II to complex III. Inhibition of COQ7 leads to a depletion of CoQ10 and an accumulation of its precursor, demethoxyubiquinone (DMQ10). This disruption of the CoQ10 pool impairs mitochondrial respiration, increases the production of reactive oxygen species (ROS), and ultimately induces a state of mitochondrial stress. Understanding the cellular responses to this stress is crucial for research into mitochondrial diseases, neurodegenerative disorders, and cancer metabolism. This compound is a specific inhibitor developed to facilitate these investigations.

This compound: Mechanism of Action and Quantitative Data

This compound, also referred to as compound 12 in its discovery publication, is a potent inhibitor of human COQ7. Its inhibitory action leads to a measurable decrease in ubiquinone (UQ10 or CoQ10) levels and a corresponding accumulation of demethoxyubiquinone (DMQ10) in cells.

Quantitative Data for this compound

The following tables summarize the key in vitro efficacy and cellular effects of this compound.

| Parameter | Value (μM) | Assay Conditions |

| IC₅₀ for DMQ₁₀ Accumulation | 7.3 | HeLa cells |

| IC₅₀ for UQ₁₀ Reduction | 15.4 | HeLa cells |

| Cell Line | This compound Concentration (μM) | DMQ₁₀ Accumulation (% of total quinones) |

| PANC-1 | Not specified | 8.7 |

| PC3 | Not specified | 14.0 |

Experimental Protocols

The following protocols are based on the methodologies described in the primary literature for the characterization of COQ7 inhibitors.

Cell-Based Assay for COQ7 Inhibition

This protocol describes the treatment of cultured cells with this compound to assess its impact on the levels of DMQ10 and CoQ10.

Materials:

-

HeLa cells (or other cell line of interest)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

6-well plates or 60 mm culture dishes

-

Reagents for quinone extraction (e.g., ethanol, hexane)

-

High-performance liquid chromatography (HPLC) system with a reverse-phase column

Procedure:

-

Seed HeLa cells at a density of 2 x 10⁵ cells/well in a 6-well plate or 4 x 10⁵ cells/well in a 60 mm culture dish.

-

Incubate the cells overnight to allow for attachment.

-

Prepare serial dilutions of this compound in culture medium. It is recommended to test a range of concentrations (e.g., 1-20 µM).

-

Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as in the inhibitor-treated wells.

-

Incubate the cells for 48 hours.

-

After the incubation period, harvest the cells by trypsinization or scraping.

-

Perform quinone extraction from the cell pellet using a suitable method, such as sonication in a mixture of ethanol and hexane.

-

Analyze the extracted quinones by HPLC to determine the levels of DMQ10 and CoQ10.

-

Calculate the percentage of DMQ10 accumulation and the reduction in UQ10 relative to the vehicle control to determine the IC₅₀ values.

Cell Growth Inhibition Assay

This protocol is used to evaluate the cytotoxic or cytostatic effects of this compound on cultured cells.

Materials:

-

Human normal culture cells (e.g., WI-38) or cancer cell lines

-

Appropriate cell culture medium and supplements

-

This compound

-

96-well plates

-

Cell viability reagent (e.g., MTT, resazurin, or a commercial kit)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a suitable density for the chosen cell line and assay duration.

-

Allow the cells to attach overnight.

-

Treat the cells with a range of this compound concentrations.

-

Incubate the cells for the desired period (e.g., 4 days).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for color development.

-

Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

-

Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition) value if applicable.

Visualizing Pathways and Workflows

The following diagrams illustrate the CoQ10 biosynthesis pathway, the point of inhibition by this compound, and the general experimental workflow for its characterization.

Conclusion

This compound is a valuable chemical probe for the targeted inhibition of COQ7, enabling the induction and study of mitochondrial stress. Its use in cell-based models allows for the investigation of the cellular consequences of CoQ10 deficiency and the accumulation of DMQ10. This guide provides the foundational information and protocols for researchers to employ this compound in their studies of mitochondrial biology and dysfunction. Further investigations using this inhibitor may elucidate novel aspects of mitochondrial stress signaling and identify potential therapeutic targets for a range of diseases.

The Impact of COQ7 Inhibition on Coenzyme Q10 Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coenzyme Q10 (CoQ10), an essential component of the mitochondrial electron transport chain and a potent antioxidant, is synthesized endogenously through a highly regulated multi-step pathway. The enzyme 5-demethoxyubiquinone hydroxylase, encoded by the COQ7 gene, catalyzes a critical hydroxylation step in this pathway. Inhibition of COQ7, whether through genetic mutation or pharmacological intervention, leads to a significant disruption in CoQ10 biosynthesis, resulting in decreased CoQ10 levels and the accumulation of the intermediate substrate, demethoxyubiquinone (DMQ). This guide provides an in-depth analysis of the consequences of COQ7 inhibition on CoQ10 levels, supported by quantitative data from studies on COQ7 mutations, detailed experimental protocols, and visualizations of the pertinent biochemical pathways. While specific data on a compound designated "Coq7-IN-2" is not publicly available, this document extrapolates from the extensive research on COQ7 deficiency to provide a comprehensive technical overview for researchers in the field.

Introduction to Coenzyme Q10 and the Role of COQ7

Coenzyme Q10 (also known as ubiquinone) is a lipid-soluble molecule crucial for cellular energy production and antioxidant defense.[1][2][3] Its primary function is to shuttle electrons from complexes I and II to complex III of the mitochondrial respiratory chain, a process essential for ATP synthesis.[3][4] In its reduced form, ubiquinol, CoQ10 acts as a potent antioxidant, protecting cellular membranes and lipoproteins from oxidative damage.[5]

The biosynthesis of CoQ10 is a complex process involving at least ten enzymes.[4] The COQ7 gene encodes a mitochondrial hydroxylase that catalyzes the penultimate step in this pathway: the hydroxylation of demethoxyubiquinone (DMQ) to 5-hydroxyubiquinone.[2] This step is critical, and its disruption has significant pathological consequences. Mutations in COQ7 are associated with primary CoQ10 deficiency, a clinically heterogeneous mitochondrial disorder.[6][7][8]

Quantitative Effects of COQ7 Inhibition on Coenzyme Q10 Levels

The inhibition or deficiency of the COQ7 enzyme directly impacts the levels of CoQ10 and its precursor, DMQ. The following tables summarize quantitative data from studies on patient-derived fibroblasts with COQ7 mutations, which serve as a model for understanding the effects of COQ7 inhibition.

Table 1: Coenzyme Q10 and Demethoxyubiquinone Levels in Human Fibroblasts with COQ7 Mutations

| Cell Line/Condition | Coenzyme Q10 Level | Demethoxyubiquinone (DMQ10) Level | Reference |

| Control Fibroblasts | Normal | Undetectable/Low | [9] |

| Patient Fibroblasts (p.Arg54Gln mutation) | ~45% decrease compared to control | Accumulation | [9] |

| Patient Fibroblasts (unspecified COQ7 mutation) | 0.29 nmol/UCOX (Reference: 1.64-3.32) | Accumulation | [3] |

Table 2: Respiratory Chain Enzyme Activity in Human Fibroblasts with COQ7 Mutations

| Cell Line/Condition | Complex II + III Activity | Reference |

| Control Fibroblasts | Normal | [3] |

| Patient Fibroblasts (unspecified COQ7 mutation) | 114 mU/UCOX (Reference: 325-649) | [3] |

Experimental Protocols

This section details the methodologies used to quantify the effects of COQ7 inhibition on CoQ10 levels and mitochondrial function.

Cell Culture

Patient-derived skin fibroblasts and control cell lines are cultured under standard conditions. A typical protocol is as follows:

-

Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1x GlutaMAX, and 1% penicillin-streptomycin solution.

-

Incubation: 37°C in a humidified atmosphere with 5% CO2.

-

Passaging: Cells are passaged upon reaching 80-90% confluency. For experiments, cells between passages 8 and 20 are typically used.[6]

Quantification of Coenzyme Q10 and Demethoxyubiquinone

The levels of CoQ10 and its precursor DMQ10 are measured using High-Performance Liquid Chromatography (HPLC).

-

Cell Lysis: Cells are lysed in RIPA buffer (20 mM Tris-HCl, pH 7.5, 1% NP-40, 0.5% deoxycholate, 10 mM EDTA, 150 mM NaCl).[9]

-

CoQ Extraction: Coenzyme Q is extracted from the cell lysate using a mixture of ethanol and hexane (e.g., 5:2 v/v).[9]

-

Chromatography: The extract is analyzed on a reverse-phase C18 column (e.g., 2.1 × 50 mm, 1.8 μm).[9]

-

Mobile Phase: A mixture of methanol and ethanol (e.g., 70:30) is used as the mobile phase at a flow rate of approximately 0.3 mL/min.[9]

-

Detection: The quinones are detected by their absorbance at 275 nm.[9]

-

Normalization: The final quantification of CoQ is normalized to the total protein content of the sample, measured using a BCA assay.[9]

Western Blot Analysis of COQ7 Protein Levels

Western blotting is used to determine the expression levels of the COQ7 protein.

-

Protein Extraction: Whole-cell lysates are prepared from cultured fibroblasts.

-

Protein Quantification: Total protein concentration is determined using the BCA assay.

-

SDS-PAGE: Equal amounts of protein (e.g., 75 μg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.[6]

-

Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is probed with a primary antibody specific for COQ7. A loading control, such as porin or PDSS2, is also probed to ensure equal protein loading.[6][9]

-

Detection: A secondary antibody conjugated to a detectable enzyme (e.g., horseradish peroxidase) is used for visualization.

Measurement of Mitochondrial Respiratory Chain Activity

The functional consequence of CoQ10 deficiency is assessed by measuring the activity of the mitochondrial respiratory chain complexes.

-

Spectrophotometric Assays: The activity of combined complex II + III (succinate:cytochrome c oxidoreductase) is measured spectrophotometrically in isolated mitochondria or cell lysates. This assay measures the reduction of cytochrome c, which is dependent on the transfer of electrons from succinate through complex II, CoQ10, and complex III. A significant decrease in this combined activity is indicative of a CoQ10 deficiency.[3]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the Coenzyme Q10 biosynthetic pathway, the mechanism of COQ7 inhibition, and a typical experimental workflow for studying COQ7 inhibitors.

Caption: The Coenzyme Q10 biosynthetic pathway, highlighting the critical role of COQ7.

Caption: Mechanism of COQ7 inhibition and its downstream consequences.

Caption: A typical experimental workflow for studying the effects of a COQ7 inhibitor.

Conclusion

The inhibition of the COQ7 enzyme results in a clear and measurable biochemical phenotype characterized by decreased levels of Coenzyme Q10 and an accumulation of its precursor, demethoxyubiquinone. This disruption in the CoQ10 biosynthetic pathway leads to impaired mitochondrial respiratory chain function. The quantitative data and experimental protocols outlined in this guide provide a framework for researchers and drug development professionals to investigate the effects of potential COQ7 inhibitors. Further research into specific inhibitors, such as the hypothetical "this compound," will be crucial for developing targeted therapies for diseases associated with CoQ10 deficiency and for understanding the broader physiological roles of this essential enzyme.

References

- 1. mdpi.com [mdpi.com]

- 2. COQ7 - Wikipedia [en.wikipedia.org]

- 3. A fatal case of COQ7‐associated primary coenzyme Q10 deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pathogenicity of two COQ7 mutations and responses to 2,4‐dihydroxybenzoate bypass treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Coenzyme Q10 | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 6. neurology.org [neurology.org]

- 7. Biallelic variants in COQ7 cause distal hereditary motor neuropathy with upper motor neuron signs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biallelic variants in COQ7 cause distal hereditary motor neuropathy with upper motor neuron signs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A novel COQ7 mutation causing primarily neuromuscular pathology and its treatment options - PMC [pmc.ncbi.nlm.nih.gov]

Understanding Coenzyme Q10 Deficiency: A Technical Guide to Modeling with COQ7 Inhibition

Audience: Researchers, scientists, and drug development professionals.

Abstract: Coenzyme Q10 (CoQ10) is a vital component of the mitochondrial electron transport chain and a potent antioxidant. Primary and secondary CoQ10 deficiencies lead to a spectrum of debilitating mitochondrial diseases. Understanding the pathophysiology of these deficiencies requires robust experimental models. The COQ7 gene encodes a crucial hydroxylase for the penultimate step in CoQ10 biosynthesis. Inhibition of the COQ7 protein offers a precise method for inducing an acute CoQ10-deficient state, allowing for detailed investigation of the resulting cellular and metabolic consequences. While specific small molecule inhibitors such as "Coq7-IN-2" are not extensively documented in publicly available literature, this guide outlines the principles and methodologies for studying CoQ10 deficiency through the lens of COQ7 inhibition, using data derived from analogous genetic and pharmacological models. This document provides the necessary theoretical background, experimental protocols, and data interpretation frameworks for researchers in the field.

The Role of COQ7 in Coenzyme Q10 Biosynthesis

Coenzyme Q10 is an essential lipid-soluble molecule composed of a benzoquinone ring and a polyisoprenoid tail. Its biosynthesis is a multi-step process involving at least a dozen enzymes. The COQ7 protein (also known as 5-demethoxyubiquinone hydroxylase) catalyzes the hydroxylation of demethoxyubiquinone (DMQ), the penultimate step in the pathway.[1][2] Loss of COQ7 function prevents the formation of CoQ10 and leads to the characteristic accumulation of its substrate, DMQ.[1][3] This makes COQ7 a critical control point and an ideal target for modeling CoQ10 deficiency. The functional interaction between COQ7 and the lipid-binding protein COQ9 is also crucial for its activity, potentially for presenting the hydrophobic DMQ substrate to the COQ7 active site.[4][5]

Cellular Consequences of COQ7 Inhibition

Inhibiting COQ7 function initiates a cascade of cellular events that mirror the pathophysiology of primary CoQ10 deficiency. These consequences are central to understanding the disease and evaluating potential therapeutics.

-

Impaired Mitochondrial Respiration: CoQ10 is the mobile electron carrier that shuttles electrons from Complex I and Complex II to Complex III of the electron transport chain (ETC).[6] Its depletion severely curtails oxidative phosphorylation (OXPHOS), leading to decreased ATP production.[7]

-

Increased Oxidative Stress: Although severe CoQ10 deficiency impairs the ETC, moderate deficiency can lead to electron leakage and the generation of reactive oxygen species (ROS), resulting in oxidative damage to lipids, proteins, and DNA.[8][9]

-

Metabolic Reprogramming: Cells adapt to mitochondrial dysfunction by upregulating glycolysis. This metabolic shift is a common adaptive mechanism against CoQ10 deficiency.[2]

-

Secondary Pathway Impairment: CoQ10 is a required cofactor for other mitochondrial enzymes beyond the ETC. Notably, sulfide-quinone reductase (SQR), the first enzyme in the hydrogen sulfide oxidation pathway, is dependent on CoQ10. Its impairment is a direct consequence of CoQ10 deficiency.[10]

Experimental Workflow for Characterizing a COQ7 Inhibitor

A systematic approach is required to validate the mechanism of action and characterize the cellular phenotype induced by a putative COQ7 inhibitor like this compound. The following workflow outlines the key experimental stages.

References

- 1. A novel COQ7 mutation causing primarily neuromuscular pathology and its treatment options - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scientiasalut.gencat.cat [scientiasalut.gencat.cat]

- 3. karger.com [karger.com]

- 4. scienceopen.com [scienceopen.com]

- 5. Coenzyme Q biochemistry and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A fatal case of COQ7‐associated primary coenzyme Q10 deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolic Targets of Coenzyme Q10 in Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cellular Consequences of Coenzyme Q10 Deficiency in Neurodegeneration of the Retina and Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cellular Consequences of Coenzyme Q10 Deficiency in Neurodegeneration of the Retina and Brain [ouci.dntb.gov.ua]

- 10. embopress.org [embopress.org]

The Impact of Coq7-IN-2 on Demethoxyubiquinone (DMQ) Accumulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coenzyme Q10 (CoQ10), an essential component of the mitochondrial electron transport chain and a potent antioxidant, is synthesized endogenously through a multi-step pathway. A key enzyme in this pathway is Coenzyme Q7 (COQ7), a hydroxylase responsible for the penultimate step in CoQ10 biosynthesis. Inhibition of COQ7 disrupts this pathway, leading to a decrease in CoQ10 levels and a corresponding accumulation of its substrate, demethoxyubiquinone (DMQ). This technical guide provides an in-depth analysis of Coq7-IN-2, a small molecule inhibitor of COQ7, and its impact on DMQ accumulation. It is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the CoQ10 biosynthesis pathway and the therapeutic potential of COQ7 inhibition.

Introduction to COQ7 and Coenzyme Q Biosynthesis

The biosynthesis of Coenzyme Q (CoQ) is a highly conserved process crucial for cellular respiration and antioxidant defense.[1][2] COQ7, a mitochondrial inner membrane protein, catalyzes the hydroxylation of demethoxyubiquinone (DMQ) to 5-hydroxy-ubiquinone, a critical step preceding the final methylation to produce active CoQ.[1] Genetic defects or pharmacological inhibition of COQ7 disrupt this pathway, leading to a pathological state characterized by CoQ deficiency and the accumulation of DMQ.[1][2] The ability to pharmacologically modulate COQ7 activity with specific inhibitors like this compound provides a valuable tool for studying the physiological roles of CoQ and the consequences of its deficiency.

This compound: A Potent Inhibitor of COQ7

This compound (also referred to as compound 12 in primary literature) is a small molecule inhibitor designed to specifically target human COQ7.[3] Its inhibitory action on COQ7 leads to a measurable increase in the intracellular concentration of demethoxyubiquinone (DMQ10) and a decrease in ubiquinone (UQ10 or CoQ10) levels.

Quantitative Impact of this compound on DMQ10 and UQ10 Levels

The following table summarizes the quantitative data on the effect of this compound on DMQ10 and UQ10 accumulation in various cell lines.

| Compound | Cell Line | Parameter | Value | Reference |

| This compound | HeLa | IC50 (DMQ10 accumulation) | 7.3 μM | [3] |

| This compound | HeLa | IC50 (UQ10 accumulation) | 15.4 μM | [3] |

| This compound | PANC-1 | DMQ10 Accumulation | 8.7% | [3] |

| This compound | PC-3 | DMQ10 Accumulation | 14.0% | [3] |

Experimental Protocols

The following protocols are based on the methodologies described in the primary literature for the evaluation of COQ7 inhibitors.[4]

Cell-Based Assay for COQ7 Inhibition

This protocol details the method used to determine the inhibitory activity of compounds on human COQ7 (hCOQ7) by measuring the accumulation of DMQ10 in cultured cells.

3.1.1. Cell Culture and Compound Treatment:

-

Cell Line: HeLa cells are utilized due to their high UQ synthesis activity.[4]

-

Seeding: Inoculate HeLa cells at a density of 2 × 10^5 cells/well in a 6-well plate or 4 × 10^5 cells/well in a 60 mm culture dish.[4]

-

Incubation: Culture the cells overnight to allow for attachment.

-

Compound Addition: Add the test compounds (e.g., this compound) at the desired concentrations (typically in the range of 1-5 μM) to the culture medium.

-

Co-culture: Incubate the cells with the test compounds for a further 2 days.

3.1.2. Quinone Extraction:

-

After the incubation period, harvest the cells.

-

Perform a lipid extraction to isolate ubiquinone and its precursors. A common method involves the use of a biphasic solvent system, such as hexane and methanol/water.

3.1.3. Quantification of DMQ10 and UQ10:

-

Analytical Method: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or mass spectrometry) is the standard method for separating and quantifying DMQ10 and UQ10.

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of organic solvents (e.g., methanol, ethanol, isopropanol) is employed to achieve separation.

-

Detection: Monitor the absorbance at a wavelength specific for quinones (e.g., 275 nm).

-

-

Data Analysis:

-

Calculate the concentrations of DMQ10 and UQ10 by comparing the peak areas to those of known standards.

-

The inhibitory activity of the compound on COQ7 is determined by the dose-dependent increase in the DMQ10/UQ10 ratio.

-

Visualizing the Impact of this compound

The following diagrams, generated using the DOT language, illustrate the Coenzyme Q biosynthesis pathway and a typical experimental workflow for evaluating COQ7 inhibitors.

Caption: Coenzyme Q10 Biosynthesis Pathway and the Point of Inhibition by this compound.

Caption: Workflow for Assessing this compound's Impact on DMQ Accumulation.

Conclusion

This compound serves as a potent and specific chemical probe for studying the function of COQ7 and the broader implications of CoQ10 biosynthesis. The quantifiable accumulation of DMQ upon treatment with this compound provides a robust biomarker for its inhibitory activity. The detailed protocols and conceptual diagrams presented in this guide offer a framework for researchers to design and execute experiments aimed at further elucidating the role of the CoQ10 pathway in health and disease, and for the development of novel therapeutic strategies targeting this essential metabolic process.

References

- 1. genecards.org [genecards.org]

- 2. The CoQ biosynthetic di-iron carboxylate hydroxylase COQ7 is inhibited by in vivo metalation with manganese but remains functional by metalation with cobalt - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of small molecule inhibitors of human COQ7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to Coq7-IN-2 for the Study of Metabolic Disorders

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature and chemical databases contain no specific information on a compound designated "Coq7-IN-2." This guide will therefore focus on the well-characterized Coq7 inhibitor, Coq7-IN-1 , as a representative tool for studying the metabolic consequences of Coq7 inhibition. The principles, protocols, and data presented herein are based on the known mechanisms of Coq7 and the effects of its inhibition, and should be adaptable for the study of any potent and specific Coq7 inhibitor.

Executive Summary

Coenzyme Q (CoQ or ubiquinone) is a vital component of the mitochondrial electron transport chain and a potent antioxidant. Its biosynthesis is a complex, multi-step process, with the enzyme Coq7 catalyzing the penultimate step: the hydroxylation of demethoxyubiquinone (DMQ). Genetic mutations in COQ7 lead to primary CoQ10 deficiency, a group of severe mitochondrial disorders. The development of specific inhibitors for Coq7, such as Coq7-IN-1, provides a critical pharmacological tool to model these deficiencies and investigate the broader roles of CoQ10 in metabolic health and disease. This guide offers a comprehensive overview of the use of Coq7 inhibitors for studying metabolic disorders, including quantitative data on their effects, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.

The Role of Coq7 in Ubiquinone Biosynthesis and Metabolism

Coq7, a mitochondrial 5-demethoxyubiquinone hydroxylase, is an essential enzyme in the coenzyme Q biosynthetic pathway. It is a di-iron-containing protein located in the inner mitochondrial membrane.[1] The primary function of Coq7 is to hydroxylate DMQ, a precursor in the CoQ synthesis pathway. This hydroxylation is a critical step for the subsequent methylation by the Coq3 enzyme, leading to the final ubiquinone molecule.

Inhibition of Coq7 disrupts this pathway, leading to two primary metabolic consequences:

-

Decreased levels of ubiquinone (CoQ10 in humans): This impairs the function of the electron transport chain, leading to reduced mitochondrial respiration and ATP production.[2][3]

-

Accumulation of the substrate demethoxyubiquinone (DMQ): The buildup of DMQ is a hallmark of Coq7 dysfunction.[2][3]

These molecular changes manifest as cellular and systemic metabolic dysregulation, making Coq7 a compelling target for studying metabolic disorders.

Quantitative Data on Coq7 Inhibition

The following tables summarize the quantitative effects of the Coq7 inhibitor, Coq7-IN-1, on various cell lines. This data is crucial for designing experiments and interpreting results.

Table 1: Cellular Growth Inhibition by Coq7-IN-1

| Cell Line | Growth Inhibition (GI50) | Treatment Duration | Reference |

| WI-38 | 19.0 µM | 4 days | [4] |

| C3A | 9.0 ± 1.1 µM | Not Specified | [4] |

Table 2: Metabolic Effects of Coq7-IN-1 in HeLa Cells

| Treatment | DMQ10 Content | UQ10 Content | DMQ10 Percentage of Total Quinones | Treatment Duration | Reference |

| Coq7-IN-1 (10 µM) | 13.2 ng/well | 12.2 ng/well | 52.0% | 2 days | [4] |

Signaling Pathways and Experimental Workflows

Coq7 and Mitochondrial Respiration Signaling Pathway

Inhibition of Coq7 directly impacts the electron transport chain, a fundamental signaling hub in cellular metabolism. The following diagram illustrates the central role of Coq7 in this pathway and the consequences of its inhibition.

Caption: Inhibition of Coq7 by this compound blocks CoQ10 synthesis, impairing electron transport and ATP production.

Experimental Workflow for Studying Coq7 Inhibitors

The following diagram outlines a typical experimental workflow for characterizing the effects of a Coq7 inhibitor on cellular metabolism.

References

- 1. Structure and functionality of a multimeric human COQ7:COQ9 complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. A novel COQ7 mutation causing primarily neuromuscular pathology and its treatment options - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

A Technical Guide to the Basic Research Applications of COQ7 Inhibitors

Disclaimer: As of late 2025, the specific designation "Coq7-IN-2" does not correspond to a widely documented or commercially available chemical probe in public scientific literature. This guide therefore focuses on the broader class of COQ7 inhibitors, using known examples to illustrate their research applications. It is plausible that "this compound" represents a novel, pre-publication, or internal compound name for a molecule within this class.

Executive Summary

Coenzyme Q (CoQ or ubiquinone) is a vital lipid-soluble antioxidant and an essential electron carrier in the mitochondrial respiratory chain. The biosynthesis of CoQ is a complex, multi-step process, with the enzyme COQ7 (also known as CLK-1) catalyzing the critical penultimate hydroxylation step. Inhibition of COQ7 provides a powerful tool for investigating the roles of CoQ in cellular metabolism, mitochondrial function, and aging-related processes. This technical guide provides an in-depth overview of the basic research applications of COQ7 inhibitors, detailing their mechanism of action, experimental protocols, and the signaling pathways they modulate.

Introduction to COQ7

COQ7 is a mitochondrial di-iron carboxylate hydroxylase that catalyzes the conversion of demethoxyubiquinone (DMQ) to 5-hydroxyubiquinone, a crucial step in the biosynthesis of Coenzyme Q.[1] Genetic or pharmacological disruption of COQ7 function leads to a decrease in CoQ levels and a corresponding accumulation of its substrate, DMQ.[1] Beyond its primary role in mitochondrial bioenergetics, COQ7 and its homologues have been implicated in the regulation of lifespan and stress responses, with a fraction of the protein potentially translocating to the nucleus to modulate gene expression.[2][3]

Rationale for COQ7 Inhibition in Basic Research

The targeted inhibition of COQ7 allows researchers to:

-

Model Primary CoQ Deficiencies: Pharmacological inhibition mimics the biochemical phenotype of genetic COQ7 deficiencies, providing a tractable model system to study the pathophysiology of these mitochondrial diseases.[4]

-

Investigate the Roles of CoQ and DMQ: By manipulating the levels of CoQ and DMQ, researchers can dissect their respective roles in mitochondrial respiration, antioxidant defense, and other cellular processes.

-

Study Aging and Lifespan: The homolog of COQ7 in C. elegans, clk-1, is a well-established regulator of lifespan.[5] COQ7 inhibitors are therefore valuable tools for exploring the link between mitochondrial function, CoQ metabolism, and the aging process in mammalian systems.

-

Explore Therapeutic Strategies: COQ7 inhibitors can be used to screen for compounds that rescue or bypass the enzymatic block, aiding in the development of novel therapeutics for CoQ deficiencies.

Known COQ7 Inhibitors and Mechanism of Action

Several classes of small molecules have been identified as inhibitors of COQ7 activity.

Metal Chelators: Clioquinol

Clioquinol, an 8-hydroxyquinoline derivative with metal-chelating properties, has been shown to inhibit COQ7 activity.[5] COQ7 is a di-iron enzyme, and it is hypothesized that clioquinol exerts its inhibitory effect by chelating the iron ions essential for the enzyme's catalytic function.[5][6] This inhibition can be reversed by the addition of excess iron or cobalt.[5]

Pyrazole Derivatives

Systematic screening and structure-activity relationship studies have identified pyrazole derivatives as potent and specific inhibitors of human COQ7.[4] These compounds serve as valuable research tools for studying the effects of CoQ deficiency without the confounding effects of metal chelation.[4]

Other Investigational Inhibitors

Oxazinoquinoline derivatives have also been identified as inhibitors of COQ7, particularly in the context of parasitic organisms like Trypanosoma cruzi, suggesting that the CoQ biosynthesis pathway is a potential drug target for infectious diseases.[4]

Quantitative Data on COQ7 Inhibition

The following table summarizes the quantitative effects of COQ7 inhibition observed in various experimental systems.

| Inhibitor/Condition | Model System | Concentration | Effect | Reference |

| Manganese (MnCl₂) | RAW264.7 mouse macrophages | 50 µM | Dose-dependent increase in DMQ₉/CoQ₉ ratio | [7] |

| Clioquinol | Cultured mammalian cells | Not specified | Inhibition of CLK-1/COQ7 activity | [5] |

| Pyrazole Derivative (Ewha-18278) | Not specified | Not specified | High inhibitory potency on Nox isozymes (related pyrazole) | [4] |

| Genetic COQ7 Knockout | Mouse Embryonic Fibroblasts | N/A | Accumulation of DMQ, cell death in galactose media | [8] |

Signaling Pathways and Experimental Workflows

Coenzyme Q Biosynthesis Pathway

The following diagram illustrates the final steps of the Coenzyme Q biosynthesis pathway, highlighting the role of COQ7 and the effect of its inhibition.

Caption: The role of COQ7 in the Coenzyme Q biosynthesis pathway and its inhibition.

Mechanism of Clioquinol Inhibition

This diagram illustrates the proposed mechanism of COQ7 inhibition by the metal chelator clioquinol.

Caption: Clioquinol inhibits COQ7 by chelating essential iron ions from its active site.

Experimental Workflow for Studying COQ7 Inhibitors

The following workflow outlines a typical experimental approach for characterizing the effects of a putative COQ7 inhibitor in a cell-based model.

Caption: A standard workflow for evaluating the cellular effects of a COQ7 inhibitor.

Experimental Protocols

Cell Culture and Treatment with COQ7 Inhibitors

-

Cell Lines: Human fibroblast cell lines, HeLa cells, or mouse embryonic fibroblasts (MEFs) are commonly used.[4][9]

-

Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, incubated at 37°C in a 5% CO₂ atmosphere.[9]

-

Inhibitor Preparation: Prepare stock solutions of the COQ7 inhibitor (e.g., clioquinol, pyrazole derivative) in a suitable solvent like DMSO.

-

Treatment: Seed cells in multi-well plates. After allowing them to adhere (typically overnight), replace the medium with fresh medium containing the desired concentrations of the inhibitor. A vehicle control (e.g., DMSO) must be included.

-

Incubation: Incubate the cells for the desired time period (e.g., 24-72 hours) before harvesting for downstream analysis.

Quantification of Coenzyme Q and DMQ by HPLC

This protocol provides a general method for extracting and quantifying quinones from cultured cells.[1]

-

Cell Lysis: After treatment, wash cells with PBS and lyse them in RIPA buffer. Determine the total protein concentration of the lysate using a BCA assay for normalization.[1]

-

Quinone Extraction: To the cell lysate, add a mixture of ethanol and hexane (e.g., 5:2 v/v) to precipitate protein and extract the lipid-soluble quinones into the hexane phase.[1]

-

Sample Preparation: Vortex the mixture vigorously and centrifuge to separate the phases. Carefully collect the upper hexane layer containing the quinones and evaporate to dryness under a stream of nitrogen.

-

HPLC Analysis:

-

Reconstitute the dried extract in the mobile phase (e.g., 70% methanol, 30% ethanol).[1]

-

Inject the sample onto a reverse-phase C18 column.[1]

-

Use an isocratic mobile phase at a constant flow rate (e.g., 0.3 mL/min).[1]

-

Detect the quinones using a UV detector set to 275 nm.[1]

-

Identify and quantify CoQ and DMQ peaks by comparing their retention times and peak areas to those of authentic standards.

-

Normalize the final quinone quantities to the total protein content of the initial lysate.

-

Western Blotting for COQ7 Protein Levels

-

Protein Extraction: Lyse cells as described above.

-

Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for COQ7 overnight at 4°C. A loading control antibody (e.g., actin, tubulin, or a mitochondrial marker like porin/VDAC) should also be used.[9]

-

Washing: Wash the membrane several times with TBST.

-

Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion and Future Directions

Inhibitors of COQ7 are indispensable tools for basic research, enabling the precise dissection of Coenzyme Q's role in health and disease. They provide robust models for studying mitochondrial dysfunction and have been instrumental in linking CoQ metabolism to the aging process. Future research will likely focus on the development of more potent and specific COQ7 inhibitors to serve as chemical probes. These next-generation tools will facilitate a deeper understanding of the distinct functions of CoQ in different subcellular compartments and may help to uncover novel therapeutic strategies for a range of conditions, from rare mitochondrial diseases to common age-related neurodegenerative disorders.

References

- 1. A novel COQ7 mutation causing primarily neuromuscular pathology and its treatment options - PMC [pmc.ncbi.nlm.nih.gov]

- 2. COQ7 - Wikipedia [en.wikipedia.org]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. The anti-neurodegeneration drug clioquinol inhibits the aging-associated protein CLK-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. micropublication.com [micropublication.com]

- 8. Minimal mitochondrial respiration is required to prevent cell death by inhibition of mTOR signaling in CoQ-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel Homozygous Variant in COQ7 in Siblings With Hereditary Motor Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Coq7-IN-2: Application Notes and Protocols for Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coq7-IN-2 is a small molecule inhibitor of Coenzyme Q7 (COQ7), a critical mitochondrial enzyme in the biosynthesis of Coenzyme Q10 (CoQ10 or ubiquinone). COQ7, a hydroxylase, catalyzes the penultimate step in the CoQ10 biosynthetic pathway—the conversion of demethoxyubiquinone (DMQ) to 5-hydroxy-ubiquinone. Inhibition of COQ7 leads to the accumulation of DMQ and a subsequent reduction in CoQ10 levels, impairing mitochondrial respiratory chain function and inducing a metabolic shift. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study the effects of CoQ10 deficiency.

Mechanism of Action

This compound directly inhibits the enzymatic activity of COQ7. This disruption of the CoQ10 biosynthesis pathway leads to a decrease in the cellular pool of CoQ10, a vital electron carrier in the mitochondrial electron transport chain (ETC). The reduction in CoQ10 impairs the transfer of electrons from Complex I and II to Complex III, leading to decreased mitochondrial respiration and ATP production. Consequently, cells may exhibit a compensatory shift towards glycolysis for energy production. Studies on Coq7 knockout cells, which mimic the effects of Coq7 inhibition, have revealed a downstream inhibition of the mTOR signaling pathway.

Application Notes and Protocols for Coq7-IN-2 in Seahorse XF Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coenzyme Q (CoQ), also known as ubiquinone, is a vital component of the mitochondrial electron transport chain (ETC), where it functions as an electron carrier, facilitating ATP production through oxidative phosphorylation.[1] The biosynthesis of CoQ is a multi-step process involving a complex of enzymes. Coq7 is a critical mitochondrial hydroxylase that catalyzes the penultimate step in this pathway.[1][2] Inhibition of Coq7 disrupts the production of CoQ, leading to mitochondrial dysfunction. This makes Coq7 a compelling target for research in areas such as metabolic disorders, neurodegenerative diseases, and oncology.

Coq7-IN-2 is a chemical inhibitor of Coq7 that disrupts the synthesis of ubiquinone.[3][4] It has been shown to induce the accumulation of demethoxyubiquinone (DMQ), the substrate of Coq7, with an IC50 of 7.3 µM.[3] These application notes provide a detailed protocol for utilizing this compound in a Seahorse XF Cell Mito Stress Test to assess its impact on mitochondrial respiration. The Seahorse XF assay measures the oxygen consumption rate (OCR), a key indicator of mitochondrial function, in real-time.[5]

Principle of the Assay

The Seahorse XF Cell Mito Stress Test utilizes serial injections of mitochondrial respiratory chain modulators to measure key parameters of mitochondrial function. By treating cells with this compound prior to or during the assay, researchers can quantify the specific impact of Coq7 inhibition on basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. A decrease in these parameters is expected upon effective inhibition of Coq7, reflecting the crucial role of Coenzyme Q in the electron transport chain.

Materials and Reagents

-

Cell Culture: Adherent cells of interest (e.g., PANC-1, PC3, or other relevant cell lines)

-

Seahorse XF Analyzer: XFe96, XFe24, or equivalent model

-

Seahorse XF Consumables:

-

Seahorse XF Cell Culture Microplates

-

Seahorse XF Sensor Cartridges

-

Seahorse XF Calibrant

-

-

Reagents:

-

This compound (MedChemExpress, Cat. No.: HY-138429 or equivalent)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Seahorse XF Cell Mito Stress Test Kit (Agilent Technologies, Part No. 103015-100 or equivalent), containing:

-

Oligomycin

-

Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP)

-

Rotenone/Antimycin A

-

-

Seahorse XF Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

-

Cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Trypsin-EDTA

-

-

Equipment:

-

Cell culture incubator (37°C, 5% CO2)

-

Microplate reader or cell counter

-

Multichannel pipette

-

Non-CO2 incubator (37°C)

-

Experimental Protocols

Cell Seeding

-

Culture cells in a T-75 flask to ~80-90% confluency.

-

Trypsinize and collect the cells.

-

Count the cells and determine the optimal seeding density for your cell type to achieve 80-90% confluency at the time of the assay. This requires optimization for each cell line.

-

Seed the cells in a Seahorse XF Cell Culture Microplate. Include wells for background correction (no cells).

-

Incubate the plate at 37°C with 5% CO2 overnight.

This compound Preparation and Treatment

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.

-

Working Solution Preparation: On the day of the assay, dilute the this compound stock solution in the appropriate cell culture medium to the desired final concentrations for treatment. It is recommended to perform a dose-response experiment to determine the optimal concentration. Based on the IC50 value of 7.3 µM for DMQ10 accumulation, a starting range of 1 µM to 25 µM is suggested.[3]

-

Cell Treatment (Pre-incubation):

-

Remove the cell culture medium from the wells.

-

Add the medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (DMSO) at the same final concentration as in the inhibitor-treated wells.

-

Incubate the cells for a predetermined duration. An incubation time of 4 to 24 hours is a typical starting point for inhibitors that affect biosynthetic pathways. This will require optimization.

-

Seahorse XF Assay Procedure

-

Hydrate the Sensor Cartridge: The day before the assay, place the sensor cartridge upside down and add 200 µL of Seahorse XF Calibrant to each well of the utility plate. Place the sensor cartridge on top of the utility plate and incubate overnight in a non-CO2 incubator at 37°C.

-

Prepare Assay Medium: On the day of the assay, warm the Seahorse XF assay medium to 37°C and supplement it with glucose, pyruvate, and glutamine to the desired final concentrations (e.g., 10 mM glucose, 1 mM pyruvate, 2 mM glutamine). Adjust the pH to 7.4.

-

Prepare Cell Plate:

-

Remove the cell culture plate from the incubator.

-

Wash the cells twice with the prepared Seahorse XF assay medium.

-

Add the final volume of assay medium to each well. For a 96-well plate, this is typically 180 µL.

-

If not performing a pre-incubation, the this compound can be added at this stage for an acute treatment.

-

Place the cell plate in a non-CO2 incubator at 37°C for 1 hour before the assay.

-

-

Load the Sensor Cartridge:

-

Prepare the mitochondrial modulators from the Seahorse XF Cell Mito Stress Test Kit according to the manufacturer's instructions to achieve the desired final concentrations in the wells after injection. Optimal concentrations may vary by cell type and should be determined empirically.

-

Load the prepared modulators into the appropriate injection ports of the sensor cartridge. A typical loading strategy is:

-

Port A: Vehicle or this compound (for acute injection)

-

Port B: Oligomycin

-

Port C: FCCP

-

Port D: Rotenone/Antimycin A

-

-

-

Run the Seahorse XF Assay:

-

Load the sensor cartridge into the Seahorse XF Analyzer for calibration.

-

After calibration, replace the calibrant plate with the cell culture plate.

-

Start the assay. The instrument will measure baseline OCR and then sequentially inject the compounds from the ports, measuring the OCR after each injection.

-

Data Presentation

The following tables summarize the recommended concentrations for the Seahorse XF Cell Mito Stress Test modulators and a hypothetical dose-response of this compound on mitochondrial respiration parameters. Note: These values are illustrative and require optimization for your specific cell line and experimental conditions.

Table 1: Recommended Concentration Ranges for Seahorse XF Cell Mito Stress Test Modulators

| Compound | Typical Final Concentration Range | Target |

| Oligomycin | 1.0 - 5.0 µM | Complex V (ATP Synthase) |

| FCCP | 0.5 - 2.0 µM | Protonophore (Uncoupler) |

| Rotenone | 0.5 - 1.0 µM | Complex I |

| Antimycin A | 0.5 - 1.0 µM | Complex III |

Table 2: Hypothetical Quantitative Data for this compound Effects on OCR Parameters

| This compound Conc. (µM) | Basal Respiration (pmol/min) | ATP-linked Respiration (pmol/min) | Maximal Respiration (pmol/min) | Spare Respiratory Capacity (pmol/min) |

| 0 (Vehicle) | 100 ± 8 | 75 ± 6 | 250 ± 15 | 150 ± 12 |

| 1 | 95 ± 7 | 70 ± 5 | 235 ± 14 | 140 ± 11 |

| 5 | 70 ± 6 | 50 ± 4 | 175 ± 10 | 105 ± 8 |

| 10 | 50 ± 5 | 35 ± 3 | 120 ± 9 | 70 ± 6 |

| 25 | 30 ± 4 | 20 ± 2 | 70 ± 7 | 40 ± 5 |

Data Analysis and Interpretation

The Seahorse XF software will automatically calculate the key parameters of mitochondrial function. Inhibition of Coq7 by this compound is expected to lead to a dose-dependent decrease in:

-

Basal Respiration: The baseline oxygen consumption of the cells.

-

ATP-linked Respiration: The portion of basal respiration used for ATP synthesis.

-

Maximal Respiration: The maximum oxygen consumption rate that can be achieved by the cells, revealed by the uncoupler FCCP.

-

Spare Respiratory Capacity: The difference between maximal and basal respiration, which indicates the cell's ability to respond to an energetic demand.

A significant reduction in these parameters upon treatment with this compound would confirm the inhibitor's effect on mitochondrial respiration due to impaired Coenzyme Q synthesis.

Visualizations

Caption: Coenzyme Q Biosynthesis Pathway and the inhibitory action of this compound.

Caption: Experimental workflow for the Seahorse XF assay with this compound.

Caption: Logical flow of the expected effects of this compound on cellular respiration.

References

Application Notes and Protocols for In Vitro Assay of COQ7 Inhibition Using Coq7-IN-2

These application notes provide a detailed protocol for an in vitro assay to determine the inhibitory activity of compounds against human Coenzyme Q7 (COQ7), a critical enzyme in the biosynthesis of Coenzyme Q10 (CoQ10). The protocol is designed for researchers in drug discovery and development, as well as scientists studying mitochondrial function and CoQ10 metabolism. The inhibitor Coq7-IN-2 is used as a reference compound in this protocol.

Introduction

Coenzyme Q10, also known as ubiquinone, is a vital component of the electron transport chain and a potent antioxidant.[1][2] Its biosynthesis is a multi-step process involving a complex of enzymes, among which COQ7 is a key player. COQ7, a mitochondrial hydroxylase, catalyzes the penultimate step in CoQ10 synthesis, the conversion of demethoxyubiquinone (DMQ) to 5-hydroxy-ubiquinone.[2][3] Inhibition of COQ7 leads to a decrease in CoQ10 levels and an accumulation of its substrate, DMQ10. This makes COQ7 an attractive target for therapeutic intervention in various diseases and a valuable tool for studying CoQ10 homeostasis.

This compound is an inhibitor of human COQ7.[4][5][6] This document outlines a cell-based in vitro assay to quantify the inhibitory effect of this compound and other potential inhibitors on COQ7 activity by measuring the levels of DMQ10 and CoQ10.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the Coenzyme Q biosynthesis pathway with the central role of COQ7 and the experimental workflow for the in vitro inhibition assay.